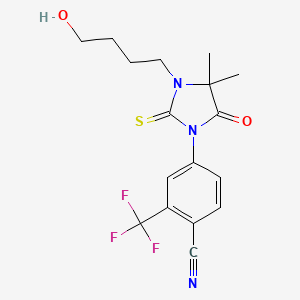
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
概要
説明
RU-59063は、非ステロイド性アンドロゲンまたは選択的アンドロゲン受容体モジュレーターです。1994年に初めて報告されましたが、販売されたことはありません。 当初は強力な抗アンドロゲンと考えられていましたが、後続の研究で、ジヒドロテストステロンよりも効力は低いものの、用量依存的なアンドロゲン活性を持つことが明らかになりました .
準備方法
RU-59063は、N-置換アリールチオヒダントインです。 生体内製剤の調製方法は、RU-59063をジメチルスルホキシドに溶解し、その後ポリエチレングリコール300、Tween 80、脱イオン水と混合することです .
化学反応の分析
RU-59063は、以下のものを含むさまざまな化学反応を起こします。
酸化: スルホキシドおよびスルホンを形成するように酸化できます。
還元: ニトロ基はアミンに還元できます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤があります。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、および置換誘導体が含まれます .
科学研究における用途
RU-59063は、ヒトアンドロゲン受容体に対する親和性が高く、アンドロゲン受容体モジュレーションを研究するための科学研究で使用されています。潜在的な抗癌効果を有するプロテオリシス標的キメラ(PROTAC)の開発に使用されてきました。 RU-59063は、前立腺癌細胞の増殖、遊走、浸潤を阻害できるため、前立腺癌関連の研究にも利用されています .
科学的研究の応用
RU-59063 has high affinity for the human androgen receptor and is used in scientific research to study androgen receptor modulation. It has been used in the development of proteolysis targeting chimeras (PROTACs) for potential anticancer effects. RU-59063 is also utilized in research related to prostate cancer, as it can inhibit the proliferation, migration, and invasion of prostate cancer cells .
作用機序
RU-59063は、アンドロゲン受容体と高親和性で結合することにより、その効果を発揮します。用量依存的なアンドロゲン活性化剤として作用します。分子標的はアンドロゲン受容体であり、関与する経路はアンドロゲン受容体シグナル伝達に関連しています。 RU-59063は、ヒト血漿に対して特異的な結合を示さず、これはテストステロンやジヒドロテストステロンなどの他のアンドロゲンとは異なります .
類似化合物の比較
RU-59063は、第一世代の非ステロイド性抗アンドロゲンであるニルタミドから誘導されました。類似の化合物には、エンザルタミド、RD-162、アパルターミドなどがあり、これらは第二世代の非ステロイド性抗アンドロゲンです。 RU-59063は、これらの化合物と比較してアンドロゲン受容体に対する親和性が高く、独自の用量依存的なアンドロゲン活性を示します .
類似化合物のリスト:
- ニルタミド
- エンザルタミド
- RD-162
- アパルターミド
RU-59063は、アンドロゲン受容体に対する高い選択性と親和性により際立っており、アンドロゲン受容体研究において貴重なツールとなっています .
類似化合物との比較
- Nilutamide
- Enzalutamide
- RD-162
- Apalutamide
RU-59063 stands out due to its high selectivity and affinity for the androgen receptor, making it a valuable tool in androgen receptor research .
生物活性
The compound 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS No. 155180-53-3) is a thiohydantoin derivative known for its biological activity as an androgen receptor antagonist. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H18F3N3O2S
- Molecular Weight : 385.4 g/mol
- Appearance : Solid, typically white to off-white in color.
The compound features a trifluoromethyl group and a thioxoimidazolidinyl moiety, which are critical for its biological activity.
This compound functions primarily as an androgen receptor antagonist . This mechanism involves binding to the androgen receptor (AR), inhibiting the receptor's activation by androgens such as testosterone and dihydrotestosterone (DHT). This inhibition is particularly relevant in the context of prostate cancer treatment.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against prostate cancer cell lines. A study indicated that derivatives of thiohydantoins, including this compound, showed enhanced activity against castration-resistant prostate cancer (CRPC) cells compared to traditional treatments like bicalutamide .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial in determining its biological efficacy. Modifications to the hydroxybutyl side chain and the introduction of trifluoromethyl groups have been shown to enhance binding affinity to the androgen receptor .
Research Findings
特性
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNKDVRTLFETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165850 | |
| Record name | RU 59063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155180-53-3 | |
| Record name | RU 59063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155180533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RU 59063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-59063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LRS7FXN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













